

Application Notes and Protocols: Silicon-Boron Additives in Polymer Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *silibor*

Cat. No.: *B1166281*

[Get Quote](#)

Ref: APN-PB-2025

Introduction

The term "**Silibor**" is not commonly found in scientific literature as a standardized name for a polymer additive. It is likely a colloquial or trade name referring to a class of polymers or additives that contain both silicon (Si) and boron (B). This document provides detailed application notes and protocols for the use of silicon-boron containing additives, specifically focusing on polyborosiloxanes and polyborosilazanes, in polymer chemistry. These additives are known to significantly enhance the thermal stability, flame retardancy, and mechanical properties of various polymer systems. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of these advanced materials.

Overview of Silicon-Boron Polymer Additives

Polyborosiloxanes and polyborosilazanes are hybrid inorganic-organic polymers that incorporate silicon-oxygen-boron (Si-O-B) or silicon-nitrogen-boron (Si-N-B) linkages in their backbone. When used as additives or co-monomers in polymer synthesis, they impart a range of desirable properties to the final material.

Key advantages of incorporating silicon-boron additives include:

- Enhanced Thermal Stability: The presence of strong Si-O, Si-N, and B-O/B-N bonds contributes to higher decomposition temperatures and increased char yield at elevated temperatures.
- Improved Flame Retardancy: Silicon-boron additives can act as char-forming agents, creating a protective insulating layer that hinders combustion. Boron compounds can also function as smoke suppressants.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Modified Mechanical Properties: The introduction of these additives can influence the crosslinking density and molecular architecture of the polymer, leading to changes in hardness, modulus, and impact resistance.
- Preceramic Properties: Certain polyborosilazanes and polyborosiloxanes are preceramic polymers, meaning they can be converted into silicon-boron-carbon-nitrogen (SiBCN) or silicon-boron-oxycarbide (SiBOC) ceramics upon pyrolysis.[\[4\]](#)

Data Presentation: Effects on Polymer Properties

The following tables summarize the quantitative effects of incorporating silicon-boron additives into various polymer matrices.

Thermal Properties

Polymer System	Additive Type	Additive Loading (wt%)	Td10 (°C) (10% weight loss)	Char Yield at 800°C (%)	Reference
Phenolic Resin	POSS-modified	-	~617	70.82 (under argon)	[5]
Polycarbonate (PC)	Polyborosiloxane (PB)	Varies	-	Increased	[6]
Polypropylene (PP)	Boron-silicon preceramic oligomer	1	-	Increased	[7]
Nylon 6,6	Melamine pyrophosphosphate + Firebrake ZB	5	-	-	[3]

Td10: Temperature at 10% weight loss. Data presented is indicative and can vary based on the specific polymer grade and experimental conditions.

Mechanical Properties

Polymer System	Additive Type	Additive Loading (wt%)	Tensile Strength (MPa)	Young's Modulus (GPa)	Hardness	Reference
Cross-linked boron-containing silicone polymer (CPBCS)	-	-	-	0.30 (Reduced Modulus)	2.32 GPa	[8]
Silicone Rubber	Polyborosiloxane Gel	Varies	-	-	-	[9]

Flame Retardancy

Polymer System	Additive Type	Additive Loading (wt%)	Limiting Oxygen Index (LOI) (%)	UL-94 Rating	Peak Heat Release Rate (pHRR) Reduction (%)	Reference
Polypropylene (PP)	IFR + Borophosphate (BPO4)	1	30	V-0	Significant	
Polypropylene (PP)	IFR + Boric Acid (BA)	2.5	31	V-0	Significant	
Nylon 6,6	Melamine pyrophosphate + Firebrake ZB	5	-	V-0	-	[3]

IFR: Intumescent Flame Retardant. The synergistic effect of boron compounds with other flame retardants is notable.

Experimental Protocols

Synthesis of a Liquid Polyborosilazane Precursor

This protocol describes the synthesis of a liquid polyborosilazane via a co-condensation reaction, which can be used as a preceramic polymer or a polymer additive.[10]

Materials:

- Boron trichloride (BCl_3)
- Organodichlorosilanes (e.g., dichloromethylsilane)

- Hexamethyldisilazane ($(CH_3)_3SiNHSi(CH_3)_3$)
- Inert solvent (e.g., anhydrous toluene)
- Inert atmosphere (Nitrogen or Argon)

Equipment:

- Schlenk line apparatus
- Three-neck round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Condenser

Procedure:

- Set up the reaction apparatus under an inert atmosphere.
- In the three-neck flask, dissolve the organodichlorosilane and hexamethyldisilazane in the inert solvent.
- Cool the mixture in an ice bath.
- Slowly add a solution of boron trichloride in the inert solvent to the stirred mixture via the dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- The reaction progress can be monitored by observing the formation of a precipitate (ammonium chloride).
- Filter the reaction mixture under an inert atmosphere to remove the precipitate.

- Remove the solvent from the filtrate under vacuum to obtain the liquid polyborosilazane precursor.

Characterization:

- FTIR: To confirm the presence of Si-N, B-N, and Si-H bonds.
- NMR (¹¹B, ²⁹Si, ¹H, ¹³C): To elucidate the molecular structure.
- GPC: To determine the molecular weight and polydispersity.
- TGA: To evaluate the ceramic yield and thermal stability.[11][12][13]

Preparation of Polyborosiloxane by Condensation Reaction

This protocol details the synthesis of polyborosiloxane from boric acid and a hydroxy-terminated polydimethylsiloxane (PDMS-OH).[14][15]

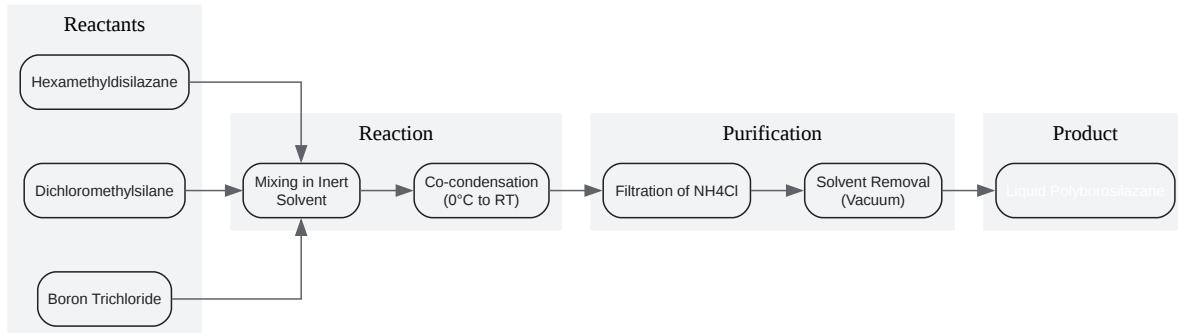
Materials:

- Hydroxy-terminated polydimethylsiloxane (PDMS-OH) of a specific molecular weight
- Boric acid (H₃BO₃)
- High-boiling point solvent (optional, for solution-based synthesis)

Equipment:

- Round-bottom flask
- Mechanical stirrer
- Heating mantle with temperature controller
- Vacuum line

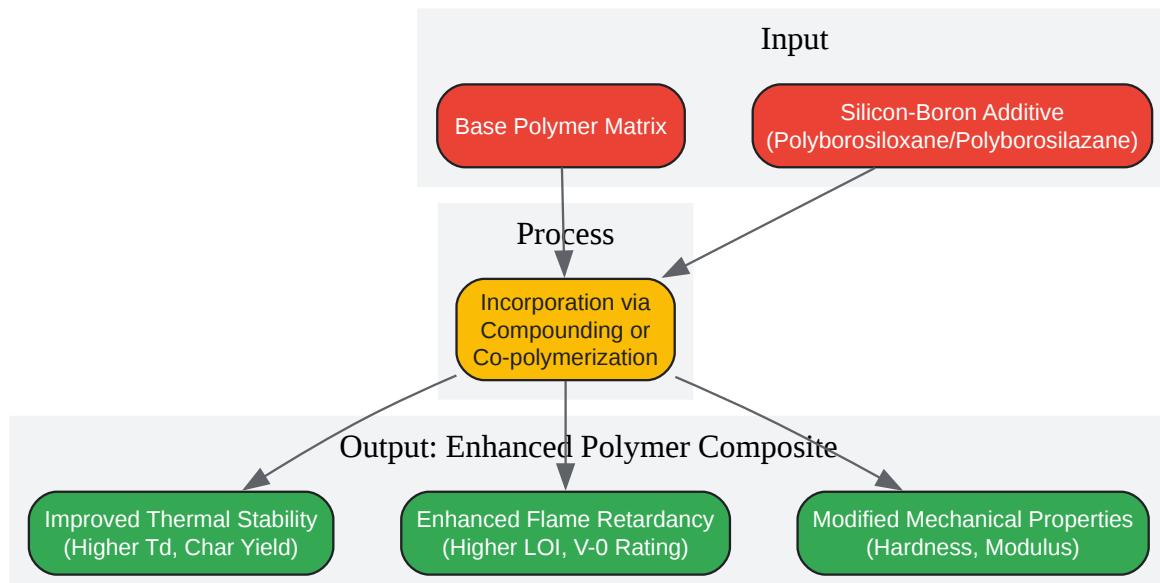
Procedure:


- Charge the round-bottom flask with the desired amounts of PDMS-OH and boric acid.
- If performing a solvent-based synthesis, add the solvent.
- Heat the mixture to the desired reaction temperature (e.g., 150-200 °C) with vigorous stirring.
- Apply vacuum to remove the water formed during the condensation reaction.
- Continue the reaction for a specified time until the desired viscosity or molecular weight is achieved.
- Cool the product to room temperature. The resulting material can range from a viscous liquid to a gel-like solid depending on the reaction conditions and stoichiometry.

Characterization:

- FTIR: To identify the formation of Si-O-B bonds.
- Rheometry: To study the viscoelastic properties of the resulting polymer.
- TGA: To assess thermal stability.

Visualizations


Experimental Workflow for Polyborosilazane Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of liquid polyborosilazane.

Logical Relationship of Silicon-Boron Additives to Polymer Properties

[Click to download full resolution via product page](#)

Caption: Effect of silicon-boron additives on polymer properties.

Safety Precautions

- The synthesis of polyborosilazanes and polyborosiloxanes should be carried out in a well-ventilated fume hood.
- Reactants such as boron trichloride and chlorosilanes are corrosive and moisture-sensitive; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Work under an inert atmosphere is crucial for many of the synthesis steps to prevent unwanted side reactions with moisture and oxygen.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Silicon-Boron Additives in Polymer Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166281#silibor-as-an-additive-in-polymer-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com